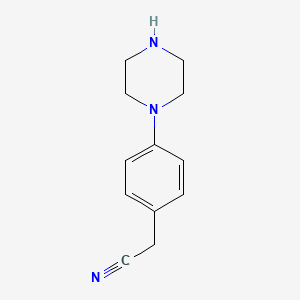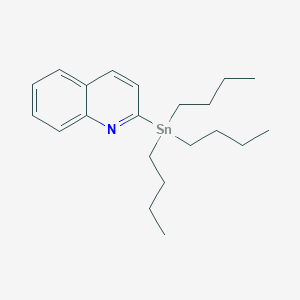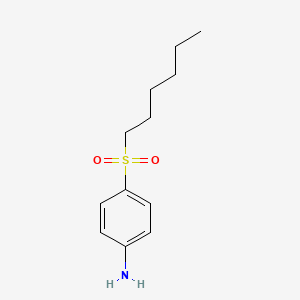
4-(Hexane-1-sulfonyl)aniline
Vue d'ensemble
Description
4-(Hexane-1-sulfonyl)aniline is an organic compound that belongs to the class of organosulfur compounds . It has the molecular formula C12H19NO2S .
Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The exact structural details are not provided in the search results.Chemical Reactions Analysis
Sulfonic acids, which this compound is a derivative of, are known to be highly reactive. They react vigorously with water and can cause skin burns . Sulfonyl chlorides, another derivative, contain a good leaving group (Cl), making them highly reactive towards water and other nucleophiles .Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 4-(Hexane-1-sulfonyl)aniline is the sulfonylation of aniline derivatives . Sulfonylation is a key functional group for organic synthesis and is prominently featured in biologically active molecules . The sulfonyl group plays a crucial role in the pharmaceutical and agrochemical industries, with applications ranging from the treatment of various conditions to the inclusion in antibiotic and herbicidal treatments .
Mode of Action
The compound interacts with its targets through a mild, photoredox-catalyzed reaction for sulfonylation of aniline derivatives with sulfinate salts . The sulfonyl radicals are transient intermediates that undergo a range of reactions .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of sulfones . Sulfones are an important class of organosulfur compounds with diverse biological activities . The synthesis of sulfones typically involves oxidation of sulfides, electrophilic aromatic substitution of (hetero)arenes with sulfonyl chlorides or sulfonic acids, and more recent methods include transition-metal-catalyzed coupling reactions between sulfinate salts and aryl halides .
Result of Action
The result of the action of this compound is the formation of sulfonylated aniline derivatives . These derivatives have wide applications in the pharmaceutical and agrochemical industries due to their diverse biological activities .
Action Environment
The action of this compound is influenced by environmental factors such as light and temperature . The sulfonylation reaction is photoredox-catalyzed, indicating that light plays a crucial role in the process .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 4-(Hexane-1-sulfonyl)aniline are not well-studied. It is known that aniline derivatives can interact with various enzymes and proteins . For instance, sulfonamide drugs, which contain a similar sulfonyl group, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These interactions allow them to play a role in treating a diverse range of disease states .
Cellular Effects
The cellular effects of this compound are not well-documented. It is known that aniline derivatives can have various effects on cells. For example, certain aniline derivatives have been shown to have antimicrobial activity and cytotoxic effects on human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Aniline derivatives can undergo various reactions, including electrophilic aromatic substitution . In this process, an electrophile attacks the aromatic ring, forming a cationic intermediate. The aromatic ring is then regenerated by loss of a proton from the intermediate .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It is known that the synthesis of sulfonyl chlorides, which are related to this compound, can be achieved through a mild, photoredox-catalyzed reaction . This process involves the generation of sulfonyl radicals from bench-stable sulfinate salts .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-studied. It is known that aniline and its derivatives can have various effects in animals. For example, aniline has been shown to be metabolized and excreted in humans after oral dosage .
Metabolic Pathways
The metabolic pathways involving this compound are not well-documented. It is known that aniline and its derivatives can be metabolized in various ways. For example, after enzymatic hydrolysis of glucuronide and sulfate conjugates, N-acetyl-4-aminophenol was found to be the predominant urinary aniline metabolite .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-understood. It is known that aniline derivatives can be transported and distributed in various ways. For example, aniline derivatives can be synthesized and used in the late-stage functionalization of drugs .
Subcellular Localization
The subcellular localization of this compound is not well-documented. It is known that the subcellular localization of a protein is an essential step toward understanding its functions and activities . Therefore, the subcellular localization of this compound could provide valuable insights into its potential roles and functions.
Propriétés
IUPAC Name |
4-hexylsulfonylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S/c1-2-3-4-5-10-16(14,15)12-8-6-11(13)7-9-12/h6-9H,2-5,10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKBXVYVTHTANH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCS(=O)(=O)C1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





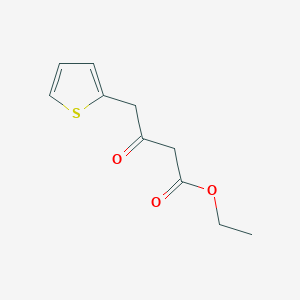
![2,3,5,6-Tetrafluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B3161080.png)
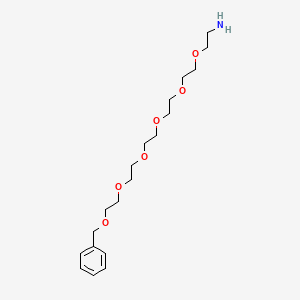

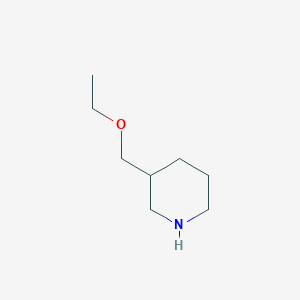
![3-[(2-Methoxyethoxy)methyl]piperidine](/img/structure/B3161109.png)
![3-[(2-Ethoxyethoxy)methyl]piperidine](/img/structure/B3161110.png)


